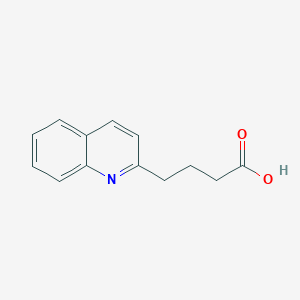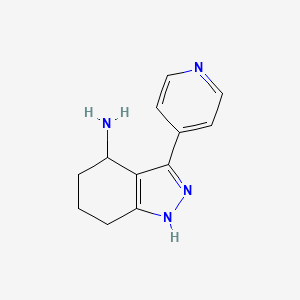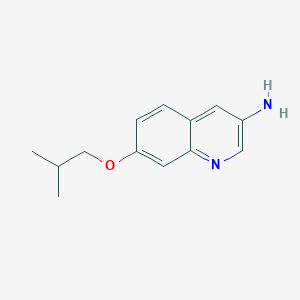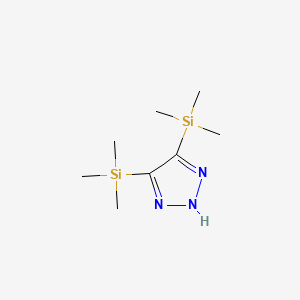![molecular formula C12H12N4 B11890482 1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can be achieved through several methods. One common approach involves the Friedländer condensation, where o-aminocarbonyl compounds react with carbonyl systems containing an active α-methylene group . Another method includes the synthesis from anthranilic acid derivatives, which involves cyclization reactions . Multicomponent reactions have also been employed to synthesize this compound, providing a versatile and efficient route .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine
- 1,3-Dimethyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine
- 1,3-Dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]quinolin-4-amine
Uniqueness
1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific arrangement of methyl groups and the amino group at the 3-position contribute to its unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4/c1-7-3-4-10-8(5-7)6-9-11(13)15-16(2)12(9)14-10/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
QPCJEEFTACUKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)

![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)


